2-Methylstyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 117 mg/l at 25 °c (est)insoluble in watersoluble in benzene, chloroform. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

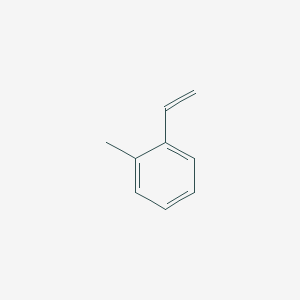

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZWEEGUWXZOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25087-21-2 | |

| Record name | Benzene, 1-ethenyl-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2060599 | |

| Record name | o-Vinyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Poly(vinyltoluene) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

170 °C | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

58 °C (136 °F) - closed cup, 60 °C - open cup, 58 °C c.c. | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in benzene, chloroform, Solubility in water, mg/l at 25 °C: 117 (very slightly soluble) | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9077 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.85 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid | |

CAS No. |

611-15-4, 9017-21-4 | |

| Record name | 2-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethenyl-2-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenylmethyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009017214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenylmethyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Vinyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556UO5CL44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-68.50 °C, -69 °C | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylstyrene: Properties, Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-methylstyrene (also known as 2-vinyltoluene), a significant monomer in polymer science and a versatile intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, detailed synthesis and polymerization protocols, an analysis of its unique reactivity, and its applications, particularly within the biomedical field.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid distinguished by a characteristic sweet, aromatic odor.[1][2] Its chemical identity and fundamental physical properties are summarized below.

Identifiers and Molecular Characteristics

| Property | Value | Source(s) |

| IUPAC Name | 1-ethenyl-2-methylbenzene | [3] |

| Synonyms | 2-Vinyltoluene, o-Methylstyrene | [2] |

| CAS Number | 611-15-4 | |

| Molecular Formula | C₉H₁₀ | [4] |

| Molecular Weight | 118.18 g/mol | [4] |

| SMILES | CC1=CC=CC=C1C=C | [2] |

| InChI Key | NVZWEEGUWXZOKI-UHFFFAOYSA-N | [2] |

Physical and Thermochemical Data

The physical properties of this compound are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 169-171 °C | |

| Melting Point | -69 °C | |

| Density | 0.914 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.543 - 1.544 | |

| Flash Point | 58 °C (closed cup) | [5] |

| Solubility | Insoluble in water; soluble in ether, methanol, benzene, acetone, ethanol, heptane. | [2][6] |

| Vapor Pressure | 1.85 mm Hg at 25 °C | [3] |

| Vapor Density | 4.1 (air = 1) | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the Wittig reaction being a common laboratory-scale method and the dehydrogenation of 2-ethyltoluene being a primary industrial method.

Laboratory-Scale Synthesis: The Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones, offering high regioselectivity in the formation of the double bond.[6][7] In the case of this compound, 2-methylbenzaldehyde is reacted with a phosphorus ylide.

-

Choice of Ylide: A non-stabilized ylide, such as methyltriphenylphosphonium bromide, is used to favor the formation of the desired terminal alkene. The reactivity of the ylide is crucial, and non-stabilized ylides tend to give good yields with aldehydes.[5][8]

-

Base Selection: A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt and generate the nucleophilic ylide.[7][9] The choice of a strong, non-nucleophilic base is critical to avoid side reactions.

-

Anhydrous Conditions: The Wittig reagent is highly reactive and sensitive to moisture. Therefore, the reaction must be carried out under strictly anhydrous conditions using flame-dried glassware and anhydrous solvents to prevent quenching of the ylide.[7]

-

Preparation of the Ylide (Wittig Reagent): a. In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the suspension. The formation of the ylide is indicated by a color change. d. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

-

Reaction with 2-Methylbenzaldehyde: a. Cool the ylide solution back to 0 °C. b. Add a solution of 2-methylbenzaldehyde in anhydrous THF dropwise to the ylide solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.

-

Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent. c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude this compound by column chromatography on silica gel using a non-polar eluent such as hexane to yield the pure product.

Caption: Workflow for the Wittig synthesis of this compound.

Industrial Production: Dehydrogenation of 2-Ethyltoluene

On an industrial scale, this compound is typically produced via the catalytic dehydrogenation of 2-ethyltoluene. This process is analogous to the production of styrene from ethylbenzene.[10][11] The reaction involves passing 2-ethyltoluene vapor over a catalyst bed at high temperatures.

-

Catalyst: The catalysts are often iron-based, promoted with other metals to enhance activity and selectivity.

-

Reaction Conditions: The reaction is carried out at elevated temperatures, typically in the range of 550-650 °C, and at low pressure to favor the endothermic dehydrogenation reaction and shift the equilibrium towards the product. Steam is often used as a diluent to provide heat and prevent coke formation on the catalyst.

Chemical Reactivity and Polymerization

The reactivity of this compound is dominated by its vinyl group, making it highly susceptible to polymerization and electrophilic addition reactions. The presence of the ortho-methyl group, however, introduces significant steric hindrance, which modifies its reactivity compared to styrene and its meta- and para-isomers.[1]

Polymerization

This compound readily undergoes polymerization via free-radical, cationic, and anionic mechanisms to form poly(this compound).[12][13]

The ortho-methyl group sterically hinders the approach of the growing polymer chain to the vinyl group. This steric effect generally leads to a lower rate of polymerization for this compound compared to styrene, 3-methylstyrene, and 4-methylstyrene.[1][14] This steric hindrance can also influence the tacticity of the resulting polymer.

-

Setup: a. In a reaction vessel equipped with a magnetic stirrer and a condenser, add this compound monomer. b. Add a suitable solvent, such as toluene, to achieve the desired monomer concentration. c. Add a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The initiator concentration will influence the molecular weight of the resulting polymer.

-

Polymerization: a. Heat the reaction mixture to a temperature appropriate for the decomposition of the chosen initiator (e.g., 80-90 °C for benzoyl peroxide). b. Maintain the temperature and stir the mixture for a specified period (e.g., 1-4 hours). The viscosity of the solution will increase as the polymerization proceeds.

-

Isolation of the Polymer: a. Cool the reaction mixture to room temperature. b. Precipitate the polymer by slowly pouring the viscous solution into a non-solvent, such as methanol, while stirring. c. Collect the precipitated poly(this compound) by filtration. d. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. e. Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Caption: General workflow for the free-radical polymerization of this compound.

Other Reactions

-

Electrophilic Addition: The vinyl group of this compound can undergo electrophilic addition reactions with reagents such as halogens (e.g., Br₂) and hydrogen halides (e.g., HBr), following Markovnikov's rule.

-

Epoxidation: The double bond can be epoxidized using peroxy acids (e.g., m-CPBA) or other epoxidizing agents to form this compound oxide.[10]

-

Electrophilic Aromatic Substitution: The vinyl group is an ortho-, para-directing group, activating the aromatic ring towards electrophilic substitution.[15] However, the vinyl group's reactivity often leads to polymerization under the acidic conditions typically used for these reactions.

Spectral Characterization

Spectroscopic methods are essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic, vinyl, and methyl protons.[16][17]

-

Aromatic Protons: A complex multiplet in the range of δ 7.0-7.5 ppm.

-

Vinyl Protons:

-

A doublet of doublets for the proton on the carbon attached to the aromatic ring (δ ~6.7 ppm).

-

Two doublets of doublets for the terminal vinyl protons (δ ~5.2 and ~5.7 ppm).

-

-

Methyl Protons: A singlet at approximately δ 2.3 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[3]

-

C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic and Vinyl): Peaks in the range of 1600-1650 cm⁻¹ and 1450-1500 cm⁻¹.

-

C-H Bending (Vinyl): Strong absorptions around 910 and 990 cm⁻¹ are characteristic of the vinyl group.

Applications, with a Focus on Drug Development

While this compound itself is primarily used as a monomer, its resulting polymers and copolymers have found applications in various fields, including areas relevant to drug development.

-

Polymer Synthesis: The primary application of this compound is in the production of poly(this compound) and its copolymers. These polymers can be used as additives in coatings, adhesives, and sealants.[14]

-

Biomedical Applications of Polystyrene Derivatives: Polystyrene and its derivatives are used extensively in the medical field for disposable labware, such as Petri dishes and vials, due to their optical clarity and ease of processing.[18] Copolymers containing styrene units, such as poly(styrene-block-isobutylene-block-styrene) (SIBS), have been investigated for use in drug-eluting stents and other implantable medical devices due to their biocompatibility and biostability.[12]

-

Drug Delivery Systems: Polystyrene-based nanoparticles and microspheres are being explored as carriers for drug delivery.[19] The hydrophobic nature of these polymers makes them suitable for encapsulating poorly water-soluble drugs. The surface of these particles can be functionalized to control drug release and target specific tissues.[20] While research has largely focused on polystyrene, the principles can be extended to poly(methylstyrene) derivatives, where the methyl group could be further functionalized to attach targeting ligands or modify the polymer's properties.[21][22]

-

Antibacterial and Antibiofilm Materials: Functionalized poly(methylstyrene) nanoparticles have shown promise as antibacterial and antibiofilm agents, which could be relevant for coating medical devices to prevent infections.[23]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor. Harmful if inhaled. Toxic to aquatic life with long-lasting effects.[3][5][24] It can irritate the eyes, skin, and respiratory tract.[1] The substance may polymerize upon exposure to heat, which can lead to a fire or explosion hazard.[3]

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[6] Avoid contact with skin and eyes, and avoid inhaling the vapor.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat. If ventilation is inadequate, use a suitable respirator.[5]

-

Storage: Store in a cool, well-ventilated place, away from strong oxidants and strong acids.[1][13] this compound is often supplied with an inhibitor (such as TBC) to prevent polymerization during storage.[6] Keep the container tightly closed.[6]

Conclusion

This compound is a valuable chemical with distinct properties conferred by the ortho-position of its methyl group. Its synthesis, primarily through the Wittig reaction in the lab and catalytic dehydrogenation in industry, provides a versatile monomer for polymer production. The steric hindrance from the methyl group influences its polymerization kinetics, a key consideration for polymer chemists. The resulting polymers and copolymers have potential applications in various high-value sectors, including the development of advanced materials for biomedical and pharmaceutical applications. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Boyd Biomedical. (n.d.). Using Polystyrene In Biomedical Applications. Retrieved from [Link]

-

CPAChem. (2022). Safety data sheet: this compound (stabilized with TBC). Retrieved from [Link]

-

Pearson+. (2023). Styrene (vinylbenzene) undergoes electrophilic aromatic substitution.... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pinchuk, L., et al. (2008). Medical applications of poly(styrene-block-isobutylene-block-styrene) ("SIBS"). Biomaterials, 29(4), 448-460. Retrieved from [Link]

-

Walling, C., et al. (1948). Copolymerization. X. The Effect of meta- and para-Substitution on the Reactivity of the Styrene Double Bond. Journal of the American Chemical Society, 70(4), 1537–1542. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R,R)-trans-β-METHYLSTYRENE OXIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Poly(p-methylstyrene). Retrieved from [Link]

-

Wikipedia. (n.d.). Polystyrene (drug delivery). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

-

MDPI. (2021). Functionalization of Poly(styrene-co-methyl methacrylate) Particles for Selective Removal of Bilirubin. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Cationic Polymerization of Para-Methyl Styrene. Retrieved from [Link]

-

ResearchGate. (2017). Substitution Effects in Highly Syndioselective Styrene Polymerization Catalysts Based on Single-Component Allyl ansa-Lanthanidocenes: An Experimental and Theoretical Study. Retrieved from [Link]

- Google Patents. (n.d.). CN103897087A - Cationic polymerization method of alpha-methylstyrene/styrene copolymer.

-

Penn State Research Database. (1998). Polyolefin copolymers containing p-methylstyrene units; preparation by metallocene catalysts and application in the functionalization of polyolefins. Retrieved from [Link]

-

PubMed. (2016). Synthesis and characterization of crosslinked polyisothiouronium methylstyrene nanoparticles of narrow size distribution for antibacterial and antibiofilm applications. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059899). Retrieved from [Link]

-

PubMed Central. (2011). Polymers for Drug Delivery Systems. Retrieved from [Link]

-

CDN. (n.d.). Lab 4: Cationic Polymerization of Styrene. Retrieved from [Link]

-

MDPI. (2023). Polymer Delivery Systems for Long-Acting Antiretroviral Drugs. Retrieved from [Link]

-

YouTube. (2020). 2 Polymerization of Styrene. Retrieved from [Link]

-

Semantic Scholar. (2021). Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene. Retrieved from [Link]

-

ACS Publications. (2020). Sequence-Controlled α-Methylstyrene/Styrene Copolymers: Syntheses and Sequence Distribution Resolution. Retrieved from [Link]

-

MDPI. (2022). Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. Retrieved from [Link]

-

University of Science and Technology of China. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]

-

LookChem. (n.d.). This compound 611-15-4 wiki. Retrieved from [Link]

- Google Patents. (n.d.). US6649716B2 - Polymerization of alpha-methylstyrene.

-

ResearchGate. (n.d.). IR spectrum of poly α-Methyl Styrene. Retrieved from [Link]

-

IJCRT.org. (2022). SYNTHESIS OF POLYSTYRENE BY FREE RADICAL POLYMERIZATION AND ITS CHARACTERISATION. Retrieved from [Link]

-

ResearchGate. (2019). Numerical investigation of the ethylbenzene dehydrogenation reaction in a fixed bed reactor with catalyst granules of various sizes. Retrieved from [Link]

Sources

- 1. Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 611-15-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H10 | CID 11904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Medical applications of poly(styrene-block-isobutylene-block-styrene) ("SIBS") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. guidechem.com [guidechem.com]

- 14. scispace.com [scispace.com]

- 15. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]

- 16. This compound(611-15-4) 1H NMR spectrum [chemicalbook.com]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059899) [hmdb.ca]

- 18. boydbiomedical.com [boydbiomedical.com]

- 19. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pure.psu.edu [pure.psu.edu]

- 23. Synthesis and characterization of crosslinked polyisothiouronium methylstyrene nanoparticles of narrow size distribution for antibacterial and antibiofilm applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Wittig reaction - Wikipedia [en.wikipedia.org]

2-Methylstyrene CAS number and molecular structure

An In-depth Technical Guide to 2-Methylstyrene: Properties, Structure, and Handling

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as 2-vinyltoluene), a significant aromatic hydrocarbon in chemical synthesis and polymer science. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical identity, molecular structure, physicochemical properties, reactivity, and established protocols for its safe handling and application.

Core Chemical Identity and Identifiers

This compound is an organic compound characterized by a benzene ring substituted with a methyl group and a vinyl group at the ortho (1 and 2) positions.[1] This specific arrangement of functional groups dictates its unique chemical behavior and physical properties. For unambiguous identification in research and regulatory contexts, a standardized set of identifiers is used.

| Identifier | Value | Source |

| CAS Number | 611-15-4 | [1][2][3] |

| IUPAC Name | 1-ethenyl-2-methylbenzene | [3][4] |

| Molecular Formula | C₉H₁₀ | [1][2][4] |

| Molecular Weight | 118.18 g/mol | [2][4][5] |

| SMILES | CC1=CC=CC=C1C=C | [1][3][4] |

| InChI | 1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 | [1][2][4] |

| InChIKey | NVZWEEGUWXZOKI-UHFFFAOYSA-N | [1][3][4] |

| Synonyms | 2-Vinyltoluene, o-Methylstyrene, 1-Methyl-2-vinylbenzene | [1][4][6][7][8] |

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its reactivity and physical state. The presence of the vinyl group adjacent to the methyl group on the benzene ring introduces significant steric hindrance, which modulates its polymerization rate compared to its meta and para isomers.[9]

Caption: Molecular structure of 1-ethenyl-2-methylbenzene (this compound).

The physical properties of this compound are well-documented, defining its state as a liquid under standard conditions. It is characterized as a colorless to light yellow liquid with a distinct aromatic odor.[1][10]

Table of Physicochemical Properties:

| Property | Value | Unit |

| Appearance | Colorless to pale yellow liquid | - |

| Melting Point | -69 to -68.5 | °C |

| Boiling Point | 169 to 171 | °C |

| Density | 0.9077 (at 25°C) to 0.914 (at 20°C) | g/mL |

| Flash Point | 58 to 60 | °C |

| Refractive Index | 1.543 to 1.544 (at 20°C) | - |

| Vapor Pressure | 1.85 (at 25°C) | mm Hg |

| Water Solubility | Insoluble / Slightly miscible | - |

| Solubility | Soluble in ether, methanol, benzene, acetone | - |

(Data compiled from sources:[2][3][4][6][11][12][13])

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the vinyl group, which readily participates in addition reactions and, most notably, polymerization.[1] The methyl group, being ortho to the vinyl substituent, exerts both electronic and steric effects that influence this reactivity.

-

Electronic Effect : The methyl group is weakly electron-donating, which slightly activates the aromatic ring and influences the stability of carbocation intermediates formed during electrophilic addition or polymerization.[9]

-

Steric Effect : The primary differentiating factor for this compound is the steric hindrance imposed by the adjacent methyl group. This bulkiness can hinder the approach of reactants and affect the stereochemistry of polymerization, generally reducing the polymerization rate compared to 4-methylstyrene, where the substituent is remote.[9]

The substance may undergo hazardous polymerization if heated, which can lead to a fire or explosion hazard.[4] For this reason, it is typically supplied with a stabilizer, such as 4-tert-butylcatechol (TBC), to inhibit premature polymerization during storage.[1][11][14]

Spectroscopic Characterization

Identifying and verifying the purity of this compound relies on standard analytical techniques, including NMR, IR, and Mass Spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characteristic. It will show distinct signals for the vinyl protons (typically in the 5-7 ppm range with complex splitting), aromatic protons (in the 7-7.5 ppm range), and a singlet for the methyl protons (around 2.3 ppm).

-

¹³C NMR : The carbon spectrum will show unique resonances for the two vinyl carbons, the six aromatic carbons (with four distinct signals due to symmetry), and the methyl carbon.[10]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Expect to see characteristic absorption bands for C=C stretching of the vinyl group (~1630 cm⁻¹), C-H out-of-plane bending for the ortho-disubstituted aromatic ring, and C-H stretching for both aromatic and aliphatic components.[10][15]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (118). The fragmentation pattern will include characteristic losses, such as the loss of a methyl group (M-15), providing further structural confirmation.[4]

Core Applications in Synthesis

The primary industrial and laboratory application of this compound is as a monomer.[6][10][13]

-

Polymer Synthesis : It is used in the preparation of poly(this compound), a polymer with properties distinct from polystyrene due to the presence of the methyl group. It is also used as a comonomer in the production of various resins and plastics.[1]

-

Chemical Intermediate : In organic synthesis, it serves as a building block for more complex molecules. The vinyl group can be functionalized through various reactions, such as oxidation, reduction, or addition, making it a versatile intermediate.[6]

Experimental Protocols: Safety and Handling

Due to its flammability and potential health effects, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification:

-

Physical Hazard : Flammable liquid and vapor (H226).[14]

-

Environmental Hazard : Toxic to aquatic life with long-lasting effects (H411).[4][14]

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Protocol:

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of harmful vapors.[10] Use explosion-proof electrical and ventilation equipment.[14]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), splash-proof safety goggles, and a lab coat.[10]

-

Fire and Explosion Prevention : This material is flammable. Keep containers tightly closed and away from heat, sparks, and open flames.[14] Use non-sparking tools and take precautionary measures against static discharge by grounding all equipment.[14]

-

Storage : Store in a cool, dry, well-ventilated area away from strong oxidants and strong acids.[10] The recommended storage temperature is refrigerated (2-8°C) to ensure stability and prevent polymerization.[2][6][10] Ensure the container is clearly labeled.

-

Spill Response : In case of a spill, remove all ignition sources. Ventilate the area. Absorb the spill with a non-combustible, inert material such as sand or vermiculite.[4][10] Collect the material in a sealed container for proper disposal.

-

Disposal : Dispose of unused material and contaminated packaging as hazardous waste through a licensed disposal company. Do not allow the product to enter drains, as it is toxic to aquatic life.[4][10][14]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound 611-15-4 wiki. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

CPAChem. (2022). Safety data sheet: this compound. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-ethenyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of alpha-methylstyrene. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

- 1. CAS 611-15-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-甲基苯乙烯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem-casts.com [chem-casts.com]

- 4. This compound | C9H10 | CID 11904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 611-15-4 [chemicalbook.com]

- 7. pschemicals.com [pschemicals.com]

- 8. Benzene, 1-ethenyl-2-methyl- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. guidechem.com [guidechem.com]

- 11. This compound | 611-15-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. 611-15-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. This compound | 611-15-4 | TCI AMERICA [tcichemicals.com]

- 15. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

Synthesis routes for 2-Methylstyrene in laboratory

An In-depth Technical Guide to the Laboratory Synthesis of 2-Methylstyrene

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal laboratory-scale synthesis routes for this compound (also known as 2-vinyltoluene). As a valuable monomer for specialized polymers and a versatile intermediate in organic synthesis, the reliable preparation of this compound is of significant interest.[1][2] This document moves beyond simple procedural lists to explore the mechanistic rationale behind three core synthetic strategies: the Wittig reaction, the dehydration of 1-(o-tolyl)ethanol, and a brief overview of modern cross-coupling methods. Each section includes detailed, field-tested protocols, comparative data, and workflow diagrams to ensure both theoretical understanding and practical reproducibility.

The choice of a synthetic route to this compound is governed by factors such as starting material availability, required purity, scale, and the laboratory's technical capabilities. The classical approaches—the Wittig reaction and alcohol dehydration—are the most common due to their reliability and use of relatively accessible reagents.

-

The Wittig Reaction: Offers excellent regioselectivity for the formation of the double bond and generally proceeds under mild conditions, minimizing side reactions. It is often the preferred method for achieving high purity on a small to medium laboratory scale.[3][4]

-

Dehydration of 1-(o-tolyl)ethanol: Represents a more atom-economical approach, often starting from the readily available 2-methylbenzaldehyde. This route involves two distinct stages: the synthesis of the alcohol precursor via a Grignard reaction, followed by its acid-catalyzed elimination to yield the target alkene.[5][6]

-

Cross-Coupling Reactions: Modern palladium-catalyzed methods provide a powerful alternative, particularly when high functional group tolerance is required, though they often involve more sensitive and costly reagents.[7][8]

Synthesis Route I: The Wittig Olefination

The Wittig reaction is a cornerstone of alkene synthesis, prized for its unambiguous conversion of a carbonyl group into a carbon-carbon double bond.[9][10] The reaction's efficacy is driven by the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3][11]

Mechanistic Rationale

The synthesis proceeds in two key phases: the formation of a phosphorus ylide (the Wittig reagent) and its subsequent reaction with an aldehyde.

-

Ylide Formation: A phosphonium salt, typically methyltriphenylphosphonium bromide, is deprotonated at the carbon adjacent to the phosphorus atom using a strong base like n-butyllithium (n-BuLi). This creates the ylide, a species with adjacent positive (on phosphorus) and negative (on carbon) formal charges, which acts as a potent carbon nucleophile.[3][11]

-

Olefination: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde (o-tolualdehyde). This leads to a [2+2] cycloaddition, forming a four-membered ring intermediate known as an oxaphosphetane.[4][9] This intermediate rapidly collapses in a cycloreversion step to yield the desired alkene (this compound) and the thermodynamically stable triphenylphosphine oxide.

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Experimental Protocol: Wittig Synthesis

This protocol is adapted from established methodologies for Wittig olefinations.[3][12]

Materials and Reagents:

-

Methyltriphenylphosphonium bromide (>98%)

-

Anhydrous tetrahydrofuran (THF), inhibitor-free

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

2-Methylbenzaldehyde (o-tolualdehyde), (>98%)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Ylide Preparation: a. Add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere. b. Add anhydrous THF via syringe to dissolve the salt. c. Cool the flask to 0 °C in an ice bath. d. Slowly add n-BuLi (1.05 eq) dropwise via syringe. A deep orange or reddish color indicates the formation of the ylide. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Reaction with Aldehyde: a. Cool the ylide solution back to 0 °C. b. Dissolve 2-methylbenzaldehyde (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution. c. The reaction is typically rapid; the color will fade to a pale yellow or white precipitate (triphenylphosphine oxide) will form. d. Monitor the reaction by TLC (Thin Layer Chromatography) until the aldehyde spot is consumed (typically 1-2 hours).

-

Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the solvent in vacuo. e. The crude product will contain triphenylphosphine oxide. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with pure hexane) to isolate the pure this compound.

Data Summary

| Parameter | Value / Condition | Rationale / Notes |

| Base | n-Butyllithium (n-BuLi) | A strong, non-nucleophilic base required to deprotonate the phosphonium salt.[3] |

| Solvent | Anhydrous THF | Aprotic and effectively solvates the phosphonium salt and the ylide intermediate.[3] |

| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic deprotonation; reaction with aldehyde is efficient at 0 °C. |

| Stoichiometry | ~1.1 eq Ylide / 1.0 eq Aldehyde | A slight excess of the ylide ensures complete consumption of the aldehyde. |

| Typical Yield | 75-90% | Yield is dependent on the purity of reagents and anhydrous conditions. |

Synthesis Route II: Dehydration of 1-(o-tolyl)ethanol

This two-step route first builds the alcohol precursor from 2-methylbenzaldehyde and then eliminates water to form the desired alkene.

Precursor Synthesis: Grignard Reaction

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl compound.[13][14]

Mechanism: The carbon-magnesium bond in a Grignard reagent (e.g., methylmagnesium bromide) is highly polarized, rendering the carbon atom strongly nucleophilic.[14][15] This nucleophilic carbon attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde. The reaction is followed by an acidic workup to protonate the resulting alkoxide, yielding the secondary alcohol, 1-(o-tolyl)ethanol.[16]

Caption: General workflow for a Suzuki cross-coupling synthesis.

Purification, Storage, and Safety

Purification: The primary method for purifying this compound is vacuum distillation . This is critical because at its atmospheric boiling point (171 °C), the monomer can readily polymerize. [17][18] Storage and Handling:

-

Inhibitor: this compound must be stored with a radical inhibitor, such as 4-tert-butylcatechol (TBC), to prevent polymerization. [18]* Conditions: Store in a tightly sealed container in a cool, dark, well-ventilated area, preferably refrigerated (0-10°C). [17][19]Keep away from heat, sparks, and open flames. [20]* Safety: this compound is a flammable liquid and vapor. [17]It causes skin, eye, and respiratory tract irritation. [1]May be fatal if swallowed and enters airways. [17]Always handle this chemical in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [1][20]

Conclusion: A Comparative Analysis

This guide has detailed the primary laboratory routes for synthesizing this compound. The optimal choice depends on the specific needs of the researcher.

-

The Wittig reaction provides a highly selective and reliable route, making it ideal for applications requiring high purity, despite the stoichiometry of the byproduct.

-

The Grignard-dehydration sequence is a cost-effective and robust two-step process suitable for larger-scale preparations, though it requires careful control during the elimination step to avoid side products.

-

Cross-coupling methods represent the cutting edge of synthetic strategy but are generally reserved for more complex molecular architectures where their functional group tolerance outweighs the higher cost.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the most appropriate synthesis for their objectives.

References

- This compound 611-15-4 wiki.

- This compound (stabilized with TBC). TCI Chemicals.

- Safety data sheet - this compound (stabilized with TBC). CPAChem.

- This compound - Safety D

- Application Notes and Protocols: Wittig Reaction of 2-Methylbenzaldehyde. Benchchem.

- This compound (stabilized with TBC). Biosynth.

- This compound synthesis. ChemicalBook.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- A Solvent Free Wittig Reaction. University of Missouri–St. Louis.

- Wittig reaction. Wikipedia.

- Grignard Reaction. Organic Chemistry Portal.

- Wittig Reaction. Organic Chemistry Portal.

- This compound. ChemicalBook.

- This compound.

- CAS 611-15-4: this compound. CymitQuimica.

- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Grignard Reagents. Chad's Prep.

- Reactions of Grignard Reagents. Master Organic Chemistry.

- Denitrative Cross-Couplings of Nitrostyrenes. MDPI.

- Cross-Coupling Methods for Methylation.

- Sequence-Controlled α-Methylstyrene/Styrene Copolymers: Syntheses and Sequence Distribution Resolution.

- Dehydration of 1-phenyl ethanol.

- Dehydration of phenyl-ethanol to styrene: Zeolite catalysis under reactive distillation.

- A Technical Guide to p-Tolualdehyde Reaction Mechanisms in Organic Synthesis. Benchchem.

- Dehydration of 1-phenyl ethanol.

- Dehydration and Dehydrogenation Kinetics of OH Groups in Biomass Pyrolysis.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. WO2010110841A1 - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Denitrative Cross-Couplings of Nitrostyrenes [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. This compound | 611-15-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 2-Methylstyrene: NMR, IR, and Mass Spectrometry Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 2-methylstyrene, a significant monomer in polymer chemistry and a valuable intermediate in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of spectra, grounded in the principles of each technique, to elucidate the molecular structure of this compound.

Introduction to this compound and Spectroscopic Characterization

This compound, also known as 2-vinyltoluene, is a colorless liquid with the chemical formula C₉H₁₀.[1][2] Its structure consists of a styrene backbone with a methyl group substituted at the ortho position of the benzene ring. This seemingly simple modification introduces interesting electronic and steric effects that are reflected in its spectroscopic signatures. Accurate characterization of this compound is crucial for quality control in polymerization processes and for confirming its identity in complex reaction mixtures. The following sections will delve into the core spectroscopic techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the number of different types of protons, their relative numbers, and their neighboring protons. The spectrum of this compound is characterized by distinct signals for the aromatic, vinylic, and methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~6.7 | Doublet of doublets | 1H | Vinylic proton (-CH=) |

| ~5.6 | Doublet | 1H | Vinylic proton (=CH₂) |

| ~5.2 | Doublet | 1H | Vinylic proton (=CH₂) |

| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency. Data is compiled from typical values found in spectral databases.[3]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ ~7.0-7.5): The complex multiplet in this region corresponds to the four protons on the disubstituted benzene ring. The ortho-substitution pattern leads to overlapping signals that are often difficult to resolve into simple first-order patterns.

-

Vinylic Region (δ ~5.2-6.7): The three vinylic protons give rise to a characteristic ABC spin system. The proton on the carbon attached to the aromatic ring (-CH=) appears as a doublet of doublets due to coupling with the two terminal vinyl protons. The two geminal protons (=CH₂) are diastereotopic and appear as two separate doublets, each coupled to the -CH= proton.

-

Aliphatic Region (δ ~2.3): The sharp singlet at approximately 2.3 ppm is characteristic of the three equivalent protons of the methyl group. The absence of splitting indicates no adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a ¹H NMR experiment on a 400 MHz spectrometer would include a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals and determine the chemical shifts relative to the internal standard.

Caption: Correlation of ¹H NMR chemical shifts with the protons in this compound.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | Quaternary aromatic carbon (C-1) |

| ~136.5 | Quaternary aromatic carbon (C-2) |

| ~136.0 | Vinylic carbon (-CH=) |

| ~130.0 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~125.5 | Aromatic CH |

| ~115.0 | Vinylic carbon (=CH₂) |

| ~19.5 | Methyl carbon (-CH₃) |

Note: Chemical shifts are approximate and can vary. Data compiled from various spectral databases.[1][4]

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic and Vinylic Region (δ ~115-138): This region contains the signals for the eight sp² hybridized carbon atoms. The two quaternary carbons (one attached to the vinyl group and one to the methyl group) are typically found in this range. The four aromatic CH carbons and the two vinylic carbons also resonate here. Specific assignment often requires more advanced NMR techniques like HSQC or HMBC.

-

Aliphatic Region (δ ~19.5): The signal at the highest field (lowest ppm value) corresponds to the sp³ hybridized carbon of the methyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed for the ¹³C frequency.

-

Data Acquisition: A proton-decoupled pulse sequence is standard. A wider spectral width (e.g., 240 ppm) is used. Due to longer relaxation times for quaternary carbons, a longer relaxation delay (e.g., 5-10 seconds) may be necessary for accurate integration, although quantitative ¹³C NMR is not routinely performed. A larger number of scans is required to achieve a good signal-to-noise ratio.

-

Data Processing: The data is processed similarly to ¹H NMR data, involving Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic and Vinylic |

| 3000-2850 | C-H stretch | Methyl (aliphatic) |

| 1630-1600 | C=C stretch | Vinylic and Aromatic |

| 1500-1400 | C-H bend | Methyl (aliphatic) |

| 1000-650 | C-H bend (out-of-plane) | Aromatic and Vinylic |

Note: Values are typical ranges for the specified functional groups.[5][6]

Interpretation of the IR Spectrum:

-

C-H Stretching Region (2850-3100 cm⁻¹): The spectrum will show absorptions just above 3000 cm⁻¹ corresponding to the sp² C-H bonds of the aromatic ring and the vinyl group. Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the methyl group.

-

C=C Stretching Region (1600-1630 cm⁻¹): Peaks in this region are indicative of the carbon-carbon double bonds in the vinyl group and the aromatic ring.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of bending vibrations that are unique to the molecule. The out-of-plane C-H bending vibrations for the ortho-substituted aromatic ring and the vinyl group can provide further structural confirmation.

Experimental Protocol: IR Spectroscopy (Liquid Film)

-

Sample Preparation: For a neat liquid like this compound, the simplest method is to prepare a thin film. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: The resulting spectrum can be analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 118 | Molecular ion (M⁺) |

| 117 | Loss of a hydrogen atom ([M-H]⁺) |

| 103 | Loss of a methyl group ([M-CH₃]⁺) |

| 91 | Tropylium ion ([C₇H₇]⁺) |

Data obtained from spectral databases.[1][2]

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (m/z 118): The peak at m/z 118 corresponds to the molecular weight of this compound (C₉H₁₀), confirming its elemental composition.[2]

-

[M-1] Peak (m/z 117): The intense peak at m/z 117 is due to the loss of a hydrogen atom, likely from the methyl group, to form a stable benzyl-type cation.

-

[M-15] Peak (m/z 103): The loss of a methyl radical (•CH₃) results in the peak at m/z 103.

-

Tropylium Ion (m/z 91): A common rearrangement in the mass spectra of alkylbenzenes leads to the formation of the very stable tropylium ion ([C₇H₇]⁺), which gives a prominent peak at m/z 91.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system of analysis. This guide has outlined the fundamental data, its interpretation, and the standard experimental protocols, providing a solid foundation for researchers and scientists working with this important chemical compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-trans-β-methylstyrene. National Institute of Standards and Technology. Retrieved from [Link]

-

LookChem. (n.d.). This compound 611-15-4 wiki. Retrieved from [Link]

-

NIST. (n.d.). α-Methylstyrene. National Institute of Standards and Technology. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059899). Retrieved from [Link]

-

NIST. (n.d.). α-Methylstyrene. National Institute of Standards and Technology. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H10). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of styrene (top) and a-methyl styrene (bottom)-typical decomposition products of PS and PaMS. Retrieved from [Link]

-

PubChem. (n.d.). Alpha-Methylstyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(611-15-4) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(611-15-4) 13C NMR [m.chemicalbook.com]

- 5. This compound(611-15-4) IR Spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Ortho Effect in Action: A Technical Guide to the Reactivity of the Vinyl Group in 2-Methylstyrene

Abstract

This technical guide provides an in-depth exploration of the reactivity of the vinyl group in 2-methylstyrene, a molecule of significant interest in polymer chemistry and organic synthesis. The presence of a methyl group at the ortho position of the styrene ring introduces a unique combination of electronic and steric effects that profoundly influence the behavior of the vinyl moiety. This document will dissect these influences, offering a detailed examination of the mechanistic pathways and experimental considerations for key transformations, including polymerization, oxidation, and addition reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's chemical behavior to leverage its properties in their respective fields.

Introduction: The Impact of Ortho-Substitution on Styrenic Reactivity

Styrene and its derivatives are fundamental building blocks in the chemical industry, primarily serving as monomers for the production of a vast array of polymers. The reactivity of the vinyl group is paramount to their utility. In the case of this compound, the proximate methyl group serves as a powerful modulator of this reactivity.[1] Two primary factors are at play:

-

Electronic Effects: The methyl group is an electron-donating group through an inductive effect.[2] This effect can increase the electron density of the aromatic ring and, to a lesser extent, the vinyl group's π-system.[2] This subtle electronic perturbation can influence the rates and mechanisms of various reactions.

-

Steric Hindrance: The spatial bulk of the ortho-methyl group presents a significant steric barrier around the vinyl group.[1][3] This steric hindrance is often the dominant factor governing the reactivity of this compound, particularly in polymerization reactions where the approach of a growing polymer chain is impeded.[1]

This guide will systematically explore how these competing effects dictate the outcome of key chemical transformations involving the vinyl group of this compound.

Polymerization Behavior of this compound

The polymerization of this compound is a prime example of how the ortho-methyl group's steric bulk governs its reactivity. Compared to styrene and its meta- and para-isomers, this compound generally exhibits a reduced rate of polymerization.[1]

Cationic Polymerization

Cationic polymerization of styrenic monomers is a well-established process. However, the steric hindrance in this compound can affect the approach of the monomer to the growing carbocationic chain end. Lewis acids are commonly employed as co-initiators in these reactions.

A proposed mechanism for the cationic polymerization of a substituted styrene is depicted below:

Sources

Health and safety considerations for handling 2-Methylstyrene

An In-Depth Technical Guide to the Health and Safety Considerations for Handling 2-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations necessary for the handling of this compound (also known as 2-vinyltoluene) in a laboratory and drug development setting. The information herein is intended to empower researchers with the knowledge to implement safe work practices, conduct thorough risk assessments, and establish a culture of safety. By understanding the physicochemical properties, toxicological profile, and potential hazards of this compound, professionals can effectively mitigate risks to themselves, their colleagues, and the environment.

Compound Identification and Physicochemical Profile

This compound is a colorless to pale yellow liquid with a characteristic sweet odor.[1] It is an aromatic hydrocarbon primarily used as a monomer in polymerization processes and as an intermediate in synthetic chemistry.[1][2] A thorough understanding of its physical and chemical properties is the foundation of a robust safety protocol, as these characteristics dictate its behavior under various laboratory conditions.

The causality behind focusing on properties like vapor pressure and flash point is directly related to assessing inhalation and fire hazards. A relatively low flash point combined with a significant vapor pressure at room temperature indicates that a flammable atmosphere can be generated, necessitating stringent control of ignition sources.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ | [2] |

| Molecular Weight | 118.18 g/mol | [2] |

| CAS Number | 611-15-4 | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 169-171 °C | [5] |

| Melting Point | -69 °C | [6][7] |

| Flash Point | 58 - 60 °C (closed cup) | [7][8] |

| Density | 0.914 g/mL at 20 °C | [5] |

| Vapor Pressure | 1.85 mm Hg at 25 °C | [2] |

| Vapor Density | 4.1 (Air = 1) | [2][9] |

| Solubility in Water | Insoluble / Slightly miscible | [2][8] |

| Autoignition Temp. | 493 - 494 °C | [2][3] |

Comprehensive Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a clear framework for understanding its primary dangers. The rationale for this classification stems from toxicological and environmental data indicating specific risks upon exposure.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |